molecular formula C10H11BrO3 B1334541 5-Bromo-2-propoxybenzoic acid CAS No. 60783-91-7

5-Bromo-2-propoxybenzoic acid

Cat. No.: B1334541
CAS No.: 60783-91-7
M. Wt: 259.1 g/mol
InChI Key: XIKNXSROQAGMTA-UHFFFAOYSA-N
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Safety and Hazards

While specific safety and hazard information for “5-Bromo-2-propoxybenzoic acid” is not available, it is generally recommended to handle chemical compounds with care, using appropriate personal protective equipment and following safe laboratory practices .

Biochemical Analysis

Biochemical Properties

5-Bromo-2-propoxybenzoic acid plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to participate in reactions at the benzylic position, which involves free radical bromination, nucleophilic substitution, and oxidation . These interactions can influence the activity of enzymes and proteins that are involved in these pathways. For example, the compound may interact with enzymes that catalyze the oxidation of alkyl side chains to carboxylic acid functional groups, thereby affecting the overall biochemical pathway.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been shown to impact the redifferentiation of shoots and roots in plant cells, suggesting that it can alter cellular processes related to growth and development . Additionally, the compound’s interactions with cellular components can lead to changes in gene expression, which in turn can affect cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can participate in free radical reactions, where it loses a bromine atom and forms a radical that can interact with other molecules . This process can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound’s ability to undergo nucleophilic substitution and oxidation reactions can result in changes in gene expression and enzyme activity, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation, which may affect its efficacy and potency over time . Additionally, long-term exposure to the compound in in vitro or in vivo studies can lead to changes in cellular function, including alterations in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular processes, while higher doses can lead to significant changes in cell function. For example, higher doses of the compound have been shown to inhibit shoot redifferentiation in plant cells, indicating a threshold effect . Additionally, toxic or adverse effects may be observed at high doses, which can impact the overall health and function of the organism.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound can participate in oxidation reactions, where it is converted to carboxylic acid functional groups . These reactions can influence metabolic flux and metabolite levels, affecting the overall metabolic pathway. Additionally, the compound’s interactions with enzymes involved in these pathways can lead to changes in enzyme activity and metabolic regulation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound can interact with specific transporters and binding proteins that facilitate its movement within the cell . These interactions can affect the localization and accumulation of the compound, influencing its overall efficacy and potency. Additionally, the compound’s distribution within tissues can impact its ability to reach target sites and exert its effects.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with biomolecules and its overall efficacy. Additionally, the compound’s activity may be affected by its localization within specific subcellular compartments, impacting its ability to modulate cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-propoxybenzoic acid typically involves the bromination of 2-propoxybenzoic acid. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods while ensuring safety and efficiency. The use of continuous flow reactors and automated systems can enhance the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-propoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups .

Mechanism of Action

The mechanism of action of 5-Bromo-2-propoxybenzoic acid involves its interaction with specific molecular targets. The bromine atom and the propoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-propoxybenzoic acid
  • 3-Allyl-4-propoxybenzoic acid
  • 4-Propoxybenzoic acid
  • 3-Amino-4-propoxybenzoic acid
  • 5-Bromo-2-thienylboronic acid
  • 2-Bromo-5-iodobenzoic acid
  • 5-Bromo-2-chlorobenzoic acid
  • 2-Bromo-5-chlorobenzoic acid
  • 2-Bromo-5-methoxybenzoic acid

Uniqueness

5-Bromo-2-propoxybenzoic acid is unique due to its specific combination of a bromine atom and a propoxy group attached to the benzoic acid core. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications .

Properties

IUPAC Name

5-bromo-2-propoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-2-5-14-9-4-3-7(11)6-8(9)10(12)13/h3-4,6H,2,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKNXSROQAGMTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20399246
Record name 5-bromo-2-propoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60783-91-7
Record name 5-Bromo-2-propoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60783-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-bromo-2-propoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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